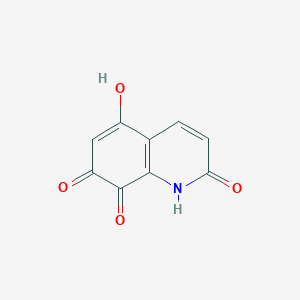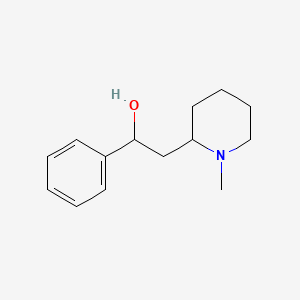![molecular formula C14H8Cl2F4 B13994492 4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene CAS No. 1735-31-5](/img/structure/B13994492.png)
4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO-: is a complex organic compound characterized by the presence of multiple halogen atoms attached to a benzene ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound undergoes electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The presence of multiple halogen atoms allows the compound to participate in redox reactions, leading to the formation of various oxidation states.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed reducing agents.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In biological research, the compound’s derivatives are investigated for their potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals, including advanced materials and coatings .
Mecanismo De Acción
The mechanism by which BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances the compound’s ability to form strong interactions with these targets, leading to significant biological activity. The pathways involved often include inhibition or activation of specific enzymes, resulting in altered cellular processes .
Comparación Con Compuestos Similares
Dichlorodiphenyldichloroethane (DDD): Similar in structure but with different halogenation patterns.
1-Chloro-4-(chloromethyl)benzene: Shares the benzene ring with halogen substituents but lacks the trifluoromethyl group.
1,1’-Ethenylidenebis[4-chloro-]: Contains similar halogenated benzene rings but with different connectivity.
Uniqueness: The uniqueness of BENZENE,4-CHLORO-1-[1-(4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHYL]-2-FLUORO- lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the development of pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
1735-31-5 |
|---|---|
Fórmula molecular |
C14H8Cl2F4 |
Peso molecular |
323.1 g/mol |
Nombre IUPAC |
4-chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene |
InChI |
InChI=1S/C14H8Cl2F4/c15-9-3-1-8(2-4-9)13(14(18,19)20)11-6-5-10(16)7-12(11)17/h1-7,13H |
Clave InChI |
YAGJJUBFVZVVKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)F)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-({[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}amino)-4,5-dihydroxy-1,5-dihydro-2H-imidazol-2-onato](/img/structure/B13994440.png)


![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methyl-a-(4-methylphenyl)-](/img/structure/B13994475.png)
![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)
![2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol](/img/structure/B13994478.png)
![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
